molecular formula C12H11N3O B2792090 N-(1-Methylindazol-3-yl)but-2-ynamide CAS No. 2249622-89-5

N-(1-Methylindazol-3-yl)but-2-ynamide

Cat. No. B2792090
CAS RN: 2249622-89-5
M. Wt: 213.24
InChI Key: IVKQUEWUPUTRSU-UHFFFAOYSA-N
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Description

“N-(1-Methylindazol-3-yl)but-2-ynamide” is a complex organic compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle . The “1-Methyl” indicates a methyl group (CH3) attached to the 1-position of the indazole ring. The “but-2-ynamide” part suggests the presence of a butyne (4-carbon alkyne) with an amide functional group at the terminal carbon .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of a 1-methylindazole with a suitable but-2-ynoyl chloride to form the amide . This is just a speculation and the actual method could be different .

Safety and Hazards

The safety and hazards associated with “N-(1-Methylindazol-3-yl)but-2-ynamide” are not known. It’s important to handle all new compounds with care and use appropriate safety measures until specific safety data is available .

Future Directions

The future directions for “N-(1-Methylindazol-3-yl)but-2-ynamide” could involve studying its physical and chemical properties, determining its biological activity, and exploring its potential uses in medicinal chemistry .

properties

IUPAC Name

N-(1-methylindazol-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-3-6-11(16)13-12-9-7-4-5-8-10(9)15(2)14-12/h4-5,7-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKQUEWUPUTRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=NN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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